molecular formula C5H10FNO2 B1330621 3-Fluoro-DL-valine CAS No. 43163-94-6

3-Fluoro-DL-valine

Cat. No. B1330621
CAS RN: 43163-94-6
M. Wt: 135.14 g/mol
InChI Key: ZFUKCHCGMBNYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-DL-valine is a fluorinated analog of the amino acid valine, where a fluorine atom has been introduced into the valine molecule. This modification can significantly alter the molecule's properties and reactivity, making it a compound of interest in various fields of chemistry and biochemistry, including protein NMR and bio-organic chemistry studies .

Synthesis Analysis

The synthesis of fluorinated amino acids such as 3-fluoro-DL-valine involves the use of isotopically labeled reagents and stereoselective addition reactions. Efficient synthetic routes have been developed that utilize readily available and inexpensive isotope-containing reagents, such as NaBD4, carbon-13C dioxide, and sodium azide-1-15N. These methods provide access to various isotopologues of the amino acids, which are valuable for NMR studies . Additionally, a new synthesis route for a related compound, (2S,3S)-4-fluorovaline, has been established, involving the stereoselective addition to the (S)-pyroglutamate derivative .

Molecular Structure Analysis

The molecular structure of 3-fluoro-DL-valine and its complexes can be studied using techniques such as X-ray diffraction and IR spectroscopy. For instance, the crystal structure of a molecular complex of Sb(III) fluoride with DL-valine has been determined, revealing how valine molecules are united into polymer chains through bidentate bridging carboxylate groups . This structural information is crucial for understanding the interaction of fluorinated amino acids with other chemical entities.

Chemical Reactions Analysis

Fluorinated amino acids like 3-fluoro-DL-valine can participate in various chemical reactions, including the formation of complexes with metals such as antimony(III) fluoride. These reactions can lead to the synthesis of novel compounds with unique properties, as demonstrated by the preparation of molecular complexes and fluoroantimonates with DL-valine . The reactivity of these compounds can be further explored to understand the role of fluorine in biomimetic polyene cyclizations, as seen in the total synthesis of dl-β-amyrin .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-DL-valine and its derivatives can be characterized using methods like DSC and NMR. For example, the thermal properties and ion mobility of antimony(III) fluoride complexes with DL-valine have been studied, revealing the absence of ionic mobilities in fluoride and proton sublattices at certain frequencies and temperatures. Such studies provide insights into the stability and behavior of these compounds under various conditions . Additionally, the incorporation of fluorinated valines into proteins for NMR studies has shown that they can yield high incorporation rates and clean 19F-NMR spectra, indicating their suitability for such applications .

Scientific Research Applications

1. Complex Formation with Sb(III) Fluoride

Research has explored the reaction of Sb(III) fluoride with α-aminoisovaleric acid (DL-valine) in aqueous solutions. This study led to the synthesis of molecular complexes involving Sb(III) fluoride and valine, which were united into polymer chains through bidentate bridging carboxylate groups of amino acid molecules. This advancement in molecular complex synthesis is significant in coordination chemistry (Zemnukhova et al., 2005).

2. Microbial Preparation and Industrial Applications

d-Valine, closely related to 3-Fluoro-DL-valine, is a crucial chiral source in industrial applications. It is used as an intermediate in synthesizing agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. The microbial preparation of d-valine is promising due to its high stereo-selectivity and environmentally friendly process, highlighting the significance of valine derivatives in industrial biotechnology (Chen et al., 2016).

3. Recovery Correction Technique in NMR Spectroscopy

3-Fluoro-DL-valine has been applied in a recovery correction technique for nuclear magnetic resonance (NMR) spectroscopy of brain tissue. This technique corrects metabolite loss during extraction and minimizes inter-assay variance in quantitative NMR spectroscopy, proving effective in detecting differences in brain metabolite concentrations in animal studies (Nakagami et al., 2014).

4. Thermal Properties and Ion Mobility Studies

Investigations into the thermal properties and ion mobility in antimony(III) fluoride complexes with DL-valine have been conducted. These studies focused on the crystal structure and thermal behavior of these complexes, providing insights into the stability and properties of fluoroantimonates, which are relevant in the field of inorganic chemistry and material science (Kavun et al., 2019).

5. Gamma-Irradiation Studies in Amino Acids

3-Fluoro-DL-valine has been a subject of study in gamma-irradiated amino acids research. This involves investigating the paramagnetic species produced in gamma-irradiated 3-fluoro-DL-valine using electron paramagnetic resonance (EPR) techniques. Such studies are crucial for understanding the radiation-induced changes in amino acids, which has implications in radiation chemistry and biochemistry (Osmanoğlu et al., 2017).

6. Fluoropyrimidine-based Chemotherapy

Research has explored the role of methylenetetrahydrofolate reductase polymorphism in advanced colorectal cancer and its predictive value in the clinical response to fluoropyrimidine-based chemotherapy. The presence of certain polymorphisms could enhance the response to treatments involving fluorouracil, a drug closely related to 3-fluoro-DL-valine (Cohen et al., 2003).

Safety And Hazards

3-Fluoro-DL-valine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area . In case of contact, it’s recommended to wash off with plenty of water .

properties

IUPAC Name

2-amino-3-fluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKCHCGMBNYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320690
Record name 3-Fluoro-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-DL-valine

CAS RN

43163-94-6
Record name 43163-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluoro-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-DL-valine
Reactant of Route 2
3-Fluoro-DL-valine
Reactant of Route 3
3-Fluoro-DL-valine
Reactant of Route 4
3-Fluoro-DL-valine
Reactant of Route 5
3-Fluoro-DL-valine
Reactant of Route 6
3-Fluoro-DL-valine

Citations

For This Compound
20
Citations
YE Osmanoğlu, K Sütçü, MH Başkan - Journal of Molecular Structure, 2017 - Elsevier
The spectroscopic parameters of the paramagnetic species produced in gamma-irradiated l-citrulline, α-methyl-dl-serine, 3-fluoro-dl-valine and N-acetyl-l-cysteine were investigated at …
Number of citations: 7 www.sciencedirect.com
M Shukla, K Dorai - Applied Magnetic Resonance, 2012 - Springer
… with a single fluorine substituent either on an aromatic ring as in a 5-fluoro-L-tryptophan, b 4-fluoro-L-phenylalanine or with an aliphatic fluorine substituent as in c 3-fluoro- DL-valine. …
Number of citations: 5 link.springer.com
M Millan, S Teinturier, CA Malespin, JY Bonnet… - Nature …, 2022 - nature.com
… 1c inner) is a dry internal chemical standard of 36.2 nmol of 3-fluoro-dl-valine, which had been sealed under vacuum inside a separate foil-capped reservoir. 3-fluoro-dl-valine is used to …
Number of citations: 26 www.nature.com
P Poinot, C Geffroy-Rodier - TrAC Trends in Analytical Chemistry, 2015 - Elsevier
… Validation of MTBSTFA chemical derivatization [10] Atacama desert spiked with two standards (pyrene and 3-fluoro-DL-valine at 50 µg.g −1 ) Pyrene 3-fluoro-DL-valine …
Number of citations: 17 www.sciencedirect.com
JL Bishop, HB Franz, W Goetz, DF Blake, C Freissinet… - Icarus, 2013 - Elsevier
… : 25 nmol of pyrene and 40 nmol of 3-Fluoro-DL-valine were deposited as a solution in the boat, … 3-Fluoro-DL-Valine was a standard not expected to be present in the sediments under …
Number of citations: 25 www.sciencedirect.com
S Giaveri, AM Schmitt, L Roset Julià… - Advanced …, 2021 - Wiley Online Library
… (UAAs, l-norleucine, and l-canavanine) originating from a peptide containing several UAAs (see Table S1, Supporting Information), some present as dl-stereoisomers (3-fluoro-dl-valine …
Number of citations: 13 onlinelibrary.wiley.com
M Shukla - 2013 - 210.212.36.82
… 2D SQ-DQ subspectra of (A) 5-fluoro-L-tryptophan, (B) 4-fluoro-L-phenylalanine and (C) 3-fluoro-DL-valine extracted from the respective 3D experiments for diffusion coefficient ranges …
Number of citations: 2 210.212.36.82
F Stalport, DP Glavin, JL Eigenbrode, D Bish… - Planetary and Space …, 2012 - Elsevier
The search for complex organic molecules on Mars, including important biomolecules such as amino acids and carboxylic acids, will require a chemical extraction and a derivatization …
Number of citations: 53 www.sciencedirect.com
S Giaveri - 2021 - infoscience.epfl.ch
Since a few decades our planet has been loaded with billion tons of synthetic polymer-based materials, commonly named plastics. The large scale of plastic production, associated with …
Number of citations: 0 infoscience.epfl.ch
K Sütçü, YE Osmanoğlu - Journal of Molecular Structure, 2017 - Elsevier
In this study, it was aimed to investigate ɣ-irradiated powders of N-methyl-L-alanine (NMLA), DL-2-methyl glutamic acid hemihydrate (DL2MGAH), and Di-leucine hydrochloride (DLHCl…
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.